molecular formula C14H11ClO3S B3024710 2-Chloro-6-hydroxy-4-(2-methoxyphenylthio)benzaldehyde CAS No. 301179-85-1

2-Chloro-6-hydroxy-4-(2-methoxyphenylthio)benzaldehyde

Cat. No.: B3024710
CAS No.: 301179-85-1
M. Wt: 294.8 g/mol
InChI Key: OPNCUNDVFQRSDF-UHFFFAOYSA-N
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Description

2-Chloro-6-hydroxy-4-(2-methoxyphenylthio)benzaldehyde is a chemical compound with the molecular formula C14H11ClO3S and a molecular weight of 294.8 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-hydroxy-4-(2-methoxyphenylthio)benzaldehyde typically involves the reaction of 2-chloro-6-hydroxybenzaldehyde with 2-methoxyphenylthiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up for industrial production, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-hydroxy-4-(2-methoxyphenylthio)benzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include ammonia (NH3) and thiols (RSH).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzaldehyde derivatives.

Scientific Research Applications

2-Chloro-6-hydroxy-4-(2-methoxyphenylthio)benzaldehyde has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-6-hydroxy-4-(2-methoxyphenylthio)benzaldehyde is not well-documented. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, its potential antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membranes .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-hydroxybenzaldehyde: Similar structure but lacks the methoxyphenylthio group.

    2-Chloro-6-hydroxybenzaldehyde: Similar structure but lacks the methoxyphenylthio group.

    4-(2-Methoxyphenylthio)benzaldehyde: Similar structure but lacks the chloro and hydroxy groups.

Uniqueness

2-Chloro-6-hydroxy-4-(2-methoxyphenylthio)benzaldehyde is unique due to the presence of both the chloro and hydroxy groups on the benzaldehyde ring, as well as the methoxyphenylthio group. This combination of functional groups imparts unique chemical and biological properties to the compound, making it valuable for various research applications .

Properties

IUPAC Name

2-chloro-6-hydroxy-4-(2-methoxyphenyl)sulfanylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3S/c1-18-13-4-2-3-5-14(13)19-9-6-11(15)10(8-16)12(17)7-9/h2-8,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPNCUNDVFQRSDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1SC2=CC(=C(C(=C2)Cl)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-6-hydroxy-4-(2-methoxyphenylthio)benzaldehyde
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2-Chloro-6-hydroxy-4-(2-methoxyphenylthio)benzaldehyde
Reactant of Route 3
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Reactant of Route 5
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2-Chloro-6-hydroxy-4-(2-methoxyphenylthio)benzaldehyde
Reactant of Route 6
2-Chloro-6-hydroxy-4-(2-methoxyphenylthio)benzaldehyde

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